Tert-butyl 4-benzamidopiperidine-1-carboxylate
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Description
Tert-butyl 4-benzamidopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties of Polyamides
- Research by Hsiao, Yang, and Chen (2000) focuses on synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides show high thermal stability, solubility in polar solvents, and are useful for making transparent, flexible films (Hsiao, Yang, & Chen, 2000).
Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitor
- Chen Xin-zhi (2011) describes the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in creating a novel protein tyrosine kinase Jak3 inhibitor. This work outlines an efficient synthesis approach suitable for industrial scale-up (Chen Xin-zhi, 2011).
Stereoselective Syntheses of Substituted tert-Butyl Piperidine Carboxylates
- Boev et al. (2015) achieved stereoselective synthesis of tert-butyl piperidine carboxylates, essential for producing certain cis and trans isomers. This research contributes to the field of stereochemistry in organic synthesis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Synthesis of tert-Butyl Piperidine Carboxylate as Anticancer Drug Intermediate
- Zhang et al. (2018) report on the synthesis of tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This research includes optimizing the synthetic method for higher yield (Zhang, Ye, Xu, & Xu, 2018).
Versatility in Synthetic Organic Chemistry
- Jasch, Höfling, and Heinrich (2012) explored the use of tert-Butyl phenylazocarboxylates in synthetic organic chemistry, highlighting its versatility for nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).
Role in Quinazoline Antifolate Synthesis
- Pawełczak et al. (1989) described the synthesis of quinazoline antifolates, crucial for inhibiting thymidylate synthase, using tert-butyl groups for carboxyl protection. This synthesis is significant for developing anticancer therapies (Pawełczak, Jones, Kempny, Jackman, Newell, Krzyżanowski, & Rzeszotarska, 1989).
Synthesis of tert-Butyl Piperazine Carboxylate
- Liu Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Properties
IUPAC Name |
tert-butyl 4-benzamidopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-9-14(10-12-19)18-15(20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUKEOSCMFYAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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